N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-chlorophenyl)urea
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Overview
Description
N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a benzyloxy group attached to a pyridyl ring and a chlorophenyl group, suggests potential biological activity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-chlorophenyl)urea typically involves the reaction of 3-benzyloxy-2-pyridinecarboxylic acid with 4-chloroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-chlorophenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease or condition being targeted.
Comparison with Similar Compounds
Similar Compounds
1-(3-Benzyloxy-2-pyridyl)-3-phenylurea: Lacks the chlorine atom on the phenyl ring.
1-(3-Methoxy-2-pyridyl)-3-(4-chlorophenyl)urea: Has a methoxy group instead of a benzyloxy group.
1-(3-Benzyloxy-2-pyridyl)-3-(4-fluorophenyl)urea: Has a fluorine atom instead of chlorine on the phenyl ring.
Uniqueness
N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-chlorophenyl)urea is unique due to the presence of both the benzyloxy group and the chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C19H16ClN3O2 |
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Molecular Weight |
353.8g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |
InChI |
InChI=1S/C19H16ClN3O2/c20-15-8-10-16(11-9-15)22-19(24)23-18-17(7-4-12-21-18)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,21,22,23,24) |
InChI Key |
HHOGKGWCNFVSCW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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